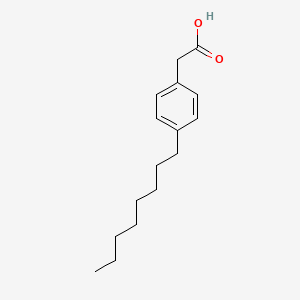

2-(4-Octylphenyl)acetic acid

Description

2-(4-Octylphenyl)acetic acid (CAS: 64570-28-1) is a substituted phenylacetic acid derivative characterized by an octyl chain at the para position of the benzene ring and a carboxylic acid functional group. It is primarily utilized as a laboratory chemical and intermediate in organic synthesis . The compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) under occupational exposure conditions . Despite its industrial relevance, critical physicochemical properties such as melting point, boiling point, and solubility remain undocumented in available safety data sheets (SDS) .

Properties

IUPAC Name |

2-(4-octylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSOOAYGFMAZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495816 | |

| Record name | (4-Octylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64570-28-1 | |

| Record name | (4-Octylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Octylphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts alkylation of phenylacetic acid with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Octylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or alkanes.

Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Octylphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of phenylacetic acid derivatives on biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Octylphenyl)acetic acid involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent and Functional Group Variations

Table 1: Structural and Functional Group Comparisons

Key Observations :

Substituent Effects: The octyl chain in this compound enhances lipophilicity compared to shorter-chain analogs like 2-(4-methoxyphenyl) derivatives. This property impacts solubility and biological membrane permeability .

Functional Group Influence: The oxadiazole ring in SLP7111228 introduces hydrogen-bonding capabilities and steric bulk, contributing to its selective inhibition of SphK1 . Esterification of the phenolic hydroxyl group in 4-octylphenyl salicylate reduces acidity compared to the parent salicylic acid, enhancing UV stability for material science applications .

Toxicity and Hazard Profiles

Table 2: Hazard Classification Comparison

| Compound Name | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Respiratory Hazard | Carcinogenicity |

|---|---|---|---|---|---|

| This compound | Category 4 (H302) | Category 2 (H315) | Category 2A (H319) | Category 3 (H335) | Not classified |

| SLP7111228 | Undocumented | Undocumented | Undocumented | Undocumented | Undocumented |

| 4-Octylphenyl salicylate | Undocumented | Low (ester form) | Low (ester form) | Undocumented | Not classified |

- Notable Findings: this compound’s carboxylic acid group contributes to its higher irritancy (skin/eye) compared to its esterified counterpart, 4-octylphenyl salicylate .

Biological Activity

2-(4-Octylphenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables summarizing its effects.

- Molecular Formula : C16H26O2

- Molecular Weight : 250.38 g/mol

- Structure : The compound features an octyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It has been shown to influence cellular pathways by modulating enzyme activity and altering gene expression. The compound may act as an anti-inflammatory agent and has potential applications in treating conditions such as arthritis and other inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in managing inflammatory disorders .

Case Studies

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Methodology : In vitro assays were conducted using human monocyte-derived macrophages.

- Results : The compound significantly reduced the secretion of TNF-α and IL-6, indicating a strong anti-inflammatory effect.

-

Antibacterial Efficacy :

- Objective : To assess the antibacterial activity against burn wound pathogens.

- Methodology : Minimum inhibitory concentrations (MICs) were determined for various isolates.

- Results : The study found that acetic acid derivatives could inhibit growth at concentrations as low as 0.16-0.31%, supporting the hypothesis that similar compounds may exhibit comparable effects .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Acetic Acid Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.